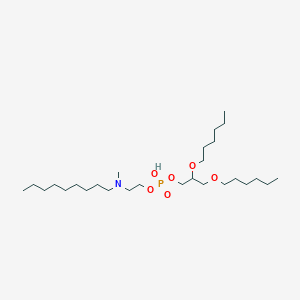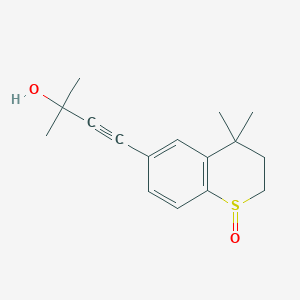
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiochroman ring system substituted with a hydroxyalkynyl group and an oxide functionality, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway . This method leverages the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol to form the desired product under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyalkynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s chemical diversity.
Applications De Recherche Scientifique
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyalkynyl group and thiochroman ring system may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiochroman derivatives and hydroxyalkynyl-substituted molecules. Examples are:
- 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylchroman
- 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman
Uniqueness
The uniqueness of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide lies in its specific substitution pattern and the presence of the oxide functionality. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
864841-54-3 |
|---|---|
Formule moléculaire |
C16H20O2S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H20O2S/c1-15(2)9-10-19(18)14-6-5-12(11-13(14)15)7-8-16(3,4)17/h5-6,11,17H,9-10H2,1-4H3 |
Clé InChI |
CIKXJIJJKUUXAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


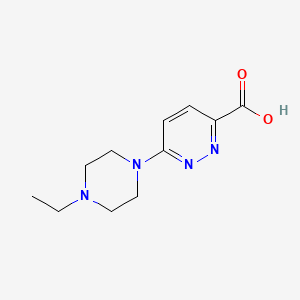
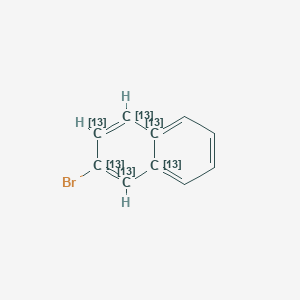
![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
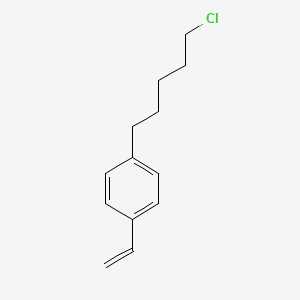

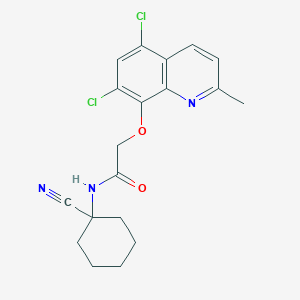
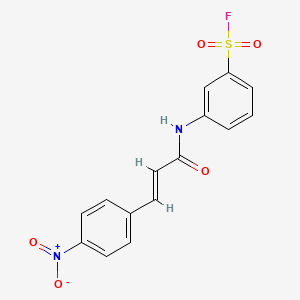
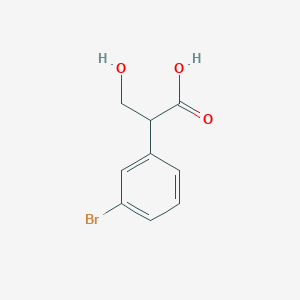
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
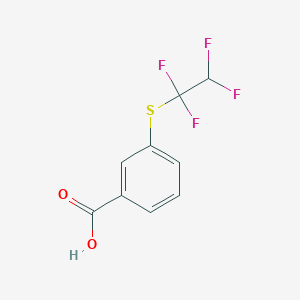
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
